molecular formula C8H15ClSi B14009488 Diallyl(chloromethyl)methylsilane

Diallyl(chloromethyl)methylsilane

Cat. No.: B14009488
M. Wt: 174.74 g/mol
InChI Key: RWUVECCDZUWDRS-UHFFFAOYSA-N
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Description

Diallyl(chloromethyl)methylsilane is an organosilicon compound with the molecular formula C8H15ClSi It is characterized by the presence of two allyl groups, a chloromethyl group, and a methyl group attached to a silicon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: Diallyl(chloromethyl)methylsilane can be synthesized through several methods. One common approach involves the reaction of allyl chloride with methylchlorosilane in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using specialized equipment to handle the reactive intermediates and by-products. The process may include steps such as distillation and purification to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions: Diallyl(chloromethyl)methylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include chloroamination products, substituted heterocycles, and various organosilicon compounds .

Scientific Research Applications

Diallyl(chloromethyl)methylsilane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the construction of complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential use in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diallyl(chloromethyl)methylsilane involves its reactivity with various electrophiles and nucleophiles. The chloromethyl group acts as a reactive site for nucleophilic attack, while the allyl groups can participate in cyclization and addition reactions.

Comparison with Similar Compounds

  • Allyl(chloromethyl)dimethylsilane
  • Diallyl(dimethyl)silane
  • Diallyl(diphenyl)silane

Comparison: Diallyl(chloromethyl)methylsilane is unique due to the presence of both allyl and chloromethyl groups, which provide distinct reactivity compared to other similar compounds. This dual functionality allows for a broader range of chemical transformations and applications .

Properties

Molecular Formula

C8H15ClSi

Molecular Weight

174.74 g/mol

IUPAC Name

chloromethyl-methyl-bis(prop-2-enyl)silane

InChI

InChI=1S/C8H15ClSi/c1-4-6-10(3,8-9)7-5-2/h4-5H,1-2,6-8H2,3H3

InChI Key

RWUVECCDZUWDRS-UHFFFAOYSA-N

Canonical SMILES

C[Si](CC=C)(CC=C)CCl

Origin of Product

United States

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